2-Amino-4-bromo-5-methoxybenzoic acid

Übersicht

Beschreibung

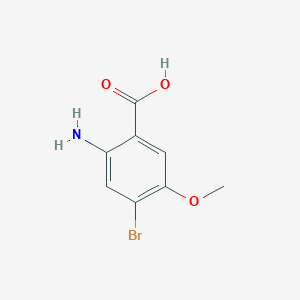

2-Amino-4-bromo-5-methoxybenzoic acid is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzoic acid, featuring an amino group at the second position, a bromine atom at the fourth position, and a methoxy group at the fifth position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-methoxybenzoic acid typically involves the bromination of 2-Amino-5-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-bromo-5-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The amino group can be reduced to form corresponding amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Amino-4-bromo-5-methoxybenzoic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives are used in the development of pharmaceuticals, particularly those targeting specific biological pathways. Notably, it is involved in the synthesis of:

- Urolithin derivatives : These compounds are known for their potential health benefits, including anti-aging properties and mitochondrial function restoration .

- Benzylisothioureas : This class of compounds acts as potent inhibitors of divalent metal transporter 1 (DMT1), which is involved in iron absorption and homeostasis .

- Isoindolinone derivatives : These compounds have been studied for their potential therapeutic applications, including anticancer properties .

Antioxidant Properties

Research has indicated that derivatives of this compound exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative conditions and aging .

Antimicrobial Activity

Some studies have suggested that compounds derived from this compound display antimicrobial properties. This makes them candidates for further investigation as potential therapeutic agents against bacterial infections .

Case Study: Urolithin Synthesis

A notable application of this compound is its role in synthesizing urolithin A, which has been shown to restore mitochondrial function and improve muscle health in aging models. Research demonstrated that urolithin A can activate mitophagy, thereby enhancing cellular health and longevity .

Case Study: DMT1 Inhibition

In studies focusing on iron metabolism, derivatives synthesized from this compound were found to inhibit DMT1 effectively. This inhibition has implications for disorders related to iron overload, such as hemochromatosis, suggesting that these compounds could be developed into therapeutic agents for managing iron levels in patients .

Data Summary Table

| Application Area | Compound Derivative | Biological Activity | Notes |

|---|---|---|---|

| Pharmaceutical Synthesis | Urolithin Derivatives | Antioxidant, mitochondrial restoration | Potential anti-aging effects |

| Drug Development | Benzylisothioureas | DMT1 inhibition | Targeting iron absorption |

| Antimicrobial Research | Various derivatives | Antimicrobial properties | Potential therapeutic applications |

Wirkmechanismus

The mechanism of action of 2-Amino-4-bromo-5-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-5-bromo-4-methoxybenzoic acid

- 2-Amino-4-methoxybenzoic acid

- 2-Bromo-5-methoxybenzoic acid

Uniqueness

2-Amino-4-bromo-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Biologische Aktivität

2-Amino-4-bromo-5-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by an amino group, a bromine atom, and a methoxy group, allows it to interact with various biological targets, influencing multiple biochemical pathways. This article provides a comprehensive analysis of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 276.1 g/mol. The presence of the amino and methoxy groups enhances its ability to form hydrogen bonds, while the bromine atom contributes to halogen bonding interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, facilitating interactions with enzymes and receptors.

- Halogen Bonding : The bromine atom can engage in halogen bonding, which may enhance binding affinity to certain targets.

These interactions can modulate biochemical pathways, resulting in diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in several cancer cell lines. For instance, it has shown promising results in reducing the viability of Hep-G2 liver cancer cells .

Enzyme Inhibition

In silico studies have suggested that this compound may act as an inhibitor of specific enzymes involved in protein degradation pathways such as the ubiquitin-proteasome system and autophagy-lysosome pathway. These findings are particularly relevant in the context of aging and cancer therapy .

Case Studies

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity Assessment : In a cell-based assay, this compound was tested against Hep-G2 and A2058 melanoma cells. The compound exhibited an IC value of approximately 25 µM for Hep-G2 cells, indicating moderate cytotoxicity .

Comparison with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Significant | Moderate | Yes |

| 2-Amino-5-bromo-4-methoxybenzoic acid | Moderate | Low | No |

| 3-Chloro-4-methoxybenzoic acid | Low | Moderate | Yes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-4-bromo-5-methoxybenzoic acid, and how can reaction progress be monitored?

- Methodological Answer : A robust synthesis involves halogenation and amination of a benzoic acid precursor. For example, nitro intermediates can be reduced catalytically (e.g., using Pd/C and H₂) to introduce the amino group, followed by bromination. Reaction progress should be tracked via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to confirm intermediate purity. Final product characterization requires ¹H/¹³C NMR (DMSO-d6) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for the aromatic protons (δ 6.5–8.0 ppm), methoxy group (δ ~3.8 ppm), and amino protons (δ ~5.5 ppm, broad).

- X-ray Crystallography : Use SHELX software for single-crystal structure determination to resolve substituent positions and hydrogen-bonding networks .

- Elemental Analysis : Verify Br and N content (±0.3% tolerance) to confirm stoichiometry .

Q. How can researchers design initial bioactivity screens for this compound?

- Methodological Answer : Prioritize assays based on structurally similar analogs. For instance, test antimicrobial activity via broth microdilution (MIC against E. coli or S. aureus), or evaluate enzyme modulation (e.g., β-lactamase inhibition) using spectrophotometric assays. Use positive controls (e.g., clavulanic acid for β-lactamase) and triplicate replicates to ensure reliability .

Advanced Research Questions

Q. How can conflicting reports on biological activity be resolved?

- Methodological Answer : Contradictions often arise from impurities or structural variability.

- Purity Assessment : Use HPLC (≥98% purity threshold) and LC-MS to detect byproducts.

- Structural Confirmation : Compare experimental NMR/X-ray data with literature.

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .

Q. What strategies optimize the yield of this compound during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro-group reduction efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for bromination to enhance reactivity.

- Temperature Control : Maintain ≤70°C during amination to prevent decarboxylation.

- Workflow : Isolate intermediates via recrystallization (ethanol/water) to minimize side reactions .

Q. How do electronic effects of substituents influence reactivity in further derivatization?

- Methodological Answer :

- DFT Calculations : Model HOMO/LUMO orbitals (using B3LYP/6-31G*) to predict sites for electrophilic substitution. The methoxy group’s electron-donating nature directs reactions to the para position, while bromine’s steric effects may hinder certain pathways.

- Experimental Validation : Perform Suzuki coupling (e.g., with aryl boronic acids) to assess cross-reactivity at the bromine site .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Derivative Synthesis : Modify substituents (e.g., replace Br with Cl or F) and compare bioactivity.

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target proteins (e.g., 5-HT receptors).

- Data Analysis : Apply multivariate regression to correlate logP, steric parameters, and IC₅₀ values .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial potency?

- Methodological Answer :

- Strain Variability : Test across clinically relevant strains (e.g., MRSA, ESBL-producing K. pneumoniae).

- Culture Conditions : Standardize media (Mueller-Hinton agar vs. LB broth) and inoculum size (0.5 McFarland).

- Mechanistic Studies : Use time-kill assays to differentiate bactericidal vs. bacteriostatic effects .

Q. Methodological Tables

| Bioactivity Assay Design | Protocol | Reference |

|---|---|---|

| β-Lactamase Inhibition | Nitrocefin hydrolysis, λ = 482 nm | |

| Antifungal Screening (C. albicans) | CLSI M27-A3, 48h incubation |

Eigenschaften

IUPAC Name |

2-amino-4-bromo-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOBBCBXDHIZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.